2-Hydroxy-5-sulfinobenzoic acid

Description

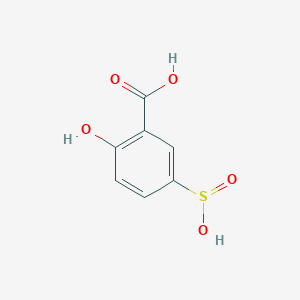

2-Hydroxy-5-sulfobenzoic acid (CAS 97-05-2), also known as 5-sulfosalicylic acid or salicylsulfonic acid, is a sulfonated derivative of salicylic acid. Its molecular formula is C₇H₆O₆S (anhydrous) or C₇H₆O₆S·2H₂O (dihydrate; molecular weight 254.2 g/mol) . The compound is characterized by a hydroxyl group at the 2-position and a sulfonic acid group at the 5-position of the benzene ring. It is widely used in biochemical research, particularly in electrophoresis for protein precipitation and analysis due to its ability to denature proteins while preserving structural markers .

Properties

CAS No. |

19479-88-0 |

|---|---|

Molecular Formula |

C7H6O5S |

Molecular Weight |

202.19 g/mol |

IUPAC Name |

2-hydroxy-5-sulfinobenzoic acid |

InChI |

InChI=1S/C7H6O5S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12) |

InChI Key |

CFYDCJCXEBLVGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)O)C(=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)O)C(=O)O)O |

Other CAS No. |

19479-88-0 |

Synonyms |

2-Hydroxy-5-sulfinobenzoic acid |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

2-Hydroxy-5-sulfinobenzoic acid has the molecular formula and a molecular weight of approximately 218.18 g/mol. Its structure includes a hydroxyl group and a sulfonic acid group, which contribute to its reactivity and solubility in various solvents.

Applications in Biochemistry

a. Enzyme Inhibition Studies

this compound has been utilized in studies examining enzyme inhibition, particularly in the context of metabolic pathways. Research indicates that it can inhibit certain enzymes involved in the metabolism of xenobiotics, thereby providing insights into drug metabolism and interaction studies .

b. Antioxidant Activity

The compound exhibits antioxidant properties, making it a subject of interest for research related to oxidative stress and cellular damage. Studies have demonstrated its ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at reducing oxidative damage in biological systems .

Pharmaceutical Applications

a. Drug Development

In pharmaceutical research, this compound has been investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance bioactivity and pharmacokinetic properties .

b. Formulation Additive

The compound is explored as an additive in drug formulations to improve solubility and stability. Its sulfonic acid group enhances water solubility, which is beneficial for formulating oral medications .

Analytical Chemistry

a. Chromatographic Applications

this compound is used as a standard or reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures, including biological samples . Its distinct chemical properties allow for effective separation and quantification.

b. Spectroscopic Studies

The compound has been employed in spectroscopic studies to understand its interaction with various analytes. Its unique spectral characteristics facilitate the development of analytical methods for detecting other compounds in pharmaceutical and environmental samples .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-hydroxy-5-sulfobenzoic acid with analogs featuring substituents at the 5-position of the salicylic acid backbone. Key differences in functional groups, physicochemical properties, and applications are highlighted.

Functional Group and Structural Analysis

| Compound Name | CAS Number | Molecular Formula | Functional Group at 5-Position | Key Structural Features |

|---|---|---|---|---|

| 2-Hydroxy-5-sulfobenzoic acid | 97-05-2 | C₇H₆O₆S | Sulfonic acid (-SO₃H) | Highly polar, strong acidity |

| 2-Hydroxy-5-methylbenzoic acid | 89-56-5 | C₈H₈O₃ | Methyl (-CH₃) | Lipophilic, moderate acidity |

| 2-Hydroxy-5-nitrobenzoic acid | 22137-19-1 | C₇H₅NO₅ | Nitro (-NO₂) | Electron-withdrawing, enhances acidity |

| 5-Methoxysalicylic acid | 2612-02-4 | C₈H₈O₄ | Methoxy (-OCH₃) | Electron-donating, reduced acidity |

| 2-Amino-5-hydroxybenzoic acid | 394-31-0 | C₇H₇NO₃ | Amino (-NH₂) | Zwitterionic, pH-sensitive solubility |

| 2-(Methylamino)-5-sulfobenzoic acid | 89-42-9 | C₈H₉NO₅S | Methylamino (-NHCH₃) | Modified solubility and reactivity |

Physicochemical Properties

- Solubility: 2-Hydroxy-5-sulfobenzoic acid: Highly soluble in water, glycerol, and acetic acid due to the polar sulfonic acid group . 2-Hydroxy-5-methylbenzoic acid: Limited water solubility; dissolves in organic solvents like ethanol . 2-Hydroxy-5-nitrobenzoic acid: Moderate solubility in polar solvents; enhanced acidity (pKa ~1.5) due to the nitro group . 5-Methoxysalicylic acid: Soluble in hot water and alcohols; lower acidity (pKa ~4.5) compared to sulfonated analogs .

- Stability: The sulfonic acid derivative is stable under dry, cool storage but hygroscopic in its dihydrate form . 2-Hydroxy-5-methylbenzoic acid is incompatible with strong oxidizers (e.g., peroxides) . Nitro and amino derivatives may undergo redox or photodegradation under harsh conditions .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis of 2-hydroxy-5-sulfobenzoic acid centers on the sulfonation of salicylic acid. This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) at the para position relative to the hydroxyl group.

Key reagents :

-

Salicylic acid : Starting material (MW 138.12 g/mol, purity ≥99%).

-

Sulfonating agent : Concentrated sulfuric acid (H₂SO₄, 96–98%) or sulfur trioxide (SO₃).

Optimized conditions :

-

Temperature : 150–160°C for H₂SO₄; 0–5°C for SO₃ in liquid SO₂.

-

Reaction time : 4–6 hours for H₂SO₄; 1–2 hours for SO₃.

Mechanistic steps :

-

Generation of electrophilic SO₃H⁺ from H₂SO₄.

-

Attack at the aromatic ring’s C5 position due to hydroxyl group’s activating effect.

-

Rearomatization and proton transfer to yield the sulfonated product.

Batch Reactor Process

Industrial synthesis employs batch reactors with the following parameters:

| Parameter | Value/Range |

|---|---|

| Reactor volume | 5,000–10,000 L |

| Agitation speed | 200–300 RPM |

| Heating method | Jacketed steam |

| Cooling method | Glycol-chilled coils |

| Yield (crude product) | 85–90% |

Critical considerations :

-

Corrosion resistance : Reactors lined with Hastelloy C-276 or glass-lined steel.

-

Byproduct management : Sulfur dioxide (SO₂) scrubbed using NaOH solution.

Continuous Flow Synthesis

Emerging methods utilize continuous flow systems for enhanced efficiency:

| Advantage | Impact |

|---|---|

| Reduced reaction time | 30–45 minutes vs. 4–6 hours batch |

| Improved temperature control | ±1°C deviation |

| Scalability | 100–500 kg/day throughput |

Purification and Isolation Techniques

Composite Purifying Agent Method

Post-synthesis purification is critical for removing unreacted salicylic acid, sulfonation byproducts, and inorganic salts. A patented method employs a composite purifying agent comprising:

| Component | Proportion (mol) | Role |

|---|---|---|

| N,N-Dimethylacetamide | 0.3–0.4 | Polarity modulator |

| Isoamyl acetate | 0.2–0.3 | Organic phase stabilizer |

| Ethyl acetate | 1.0 | Primary solvent |

| Butyl acetate | 0.6–0.7 | Viscosity reducer |

| Hexone | 0.2–0.3 | Byproduct extraction |

| Dimethyl phthalate | 0.4–0.5 | Chelating agent |

Procedure :

-

Heating and reflux : Technical-grade product mixed with purifying agent (1:0.35–0.45 g/mL) at 60–70°C for 4–6 hours.

-

Centrifugation : 3,000–4,000 RPM for 15–20 minutes to isolate crude product.

-

Activated carbon treatment : 1–2% (w/w) carbon stirred for 3–4 hours to adsorb impurities.

-

Vacuum concentration : Filtrate concentrated at 65–70°C under 200–300 mbar.

Performance metrics :

| Parameter | Before purification | After purification |

|---|---|---|

| Purity (HPLC) | 92–95% | 99.2–99.8% |

| Residual H₂SO₄ | 0.5–1.2% | <0.01% |

| Color (APHA) | 80–120 | 10–20 |

Alternative Synthesis Pathways

Microwave-Assisted Sulfonation

Microwave irradiation reduces reaction time and improves selectivity:

| Condition | Conventional | Microwave |

|---|---|---|

| Temperature | 150°C | 120°C |

| Time | 4 hours | 45 minutes |

| Energy consumption | 18 kWh/kg | 9 kWh/kg |

Limitations :

-

Scalability constraints for batch sizes >50 kg.

-

Higher capital costs for industrial microwave reactors.

Enzymatic Sulfonation

Pilot-scale studies explore Pseudomonas spp. enzymes for greener synthesis:

| Enzyme | Activity (U/mg) | Conversion efficiency |

|---|---|---|

| Arylsulfotransferase | 4.7 | 68% |

| Hybrid P450 monooxygenase | 2.1 | 42% |

Advantages :

-

Ambient temperature (25–30°C).

-

No corrosive byproducts.

Quality Control and Analytical Methods

Purity Assessment

| Method | Parameters | Acceptance criteria |

|---|---|---|

| HPLC-UV (C18 column) | λ=254 nm, 0.1% H₃PO₄ mobile phase | ≥99.0% area |

| Titrimetry | 0.1M NaOH, phenolphthalein endpoint | 98.5–101.5% |

| ICP-OES | Sulfur content | 13.8–14.2% |

Impurity Profiling

Common impurities and their limits:

| Impurity | Source | Maximum level |

|---|---|---|

| Salicylic acid | Incomplete sulfonation | 0.1% |

| 2,5-Disulfobenzoic acid | Over-sulfonation | 0.05% |

| Sulfate ions | Residual H₂SO₄ | 50 ppm |

| Parameter | Value | Regulation |

|---|---|---|

| COD of wastewater | 8,000–12,000 mg/L | <1,000 mg/L discharge |

| VOCs emission | 2.1 kg/ton product | EU BAT 0.5 kg/ton |

Q & A

Q. Q1: What are the standard analytical methods for quantifying 2-Hydroxy-5-sulfinobenzoic acid in complex matrices?

Methodological Answer :

- HPLC with UV detection is widely used, employing ion-pair chromatography to separate sulfonated aromatic acids. For example, a mobile phase of 0.1% phosphoric acid and acetonitrile (85:15 v/v) at 1 mL/min achieves baseline separation of structurally similar compounds (e.g., 4-hydroxybenzoic acid, sorbic acid) .

- Ion-pair chromatography with a C18 column and a tetrabutylammonium phosphate buffer (pH 2.5) can resolve sulfinobenzoic acids from interfering anions .

- Validation : Ensure linearity (R² > 0.995) across 0.1–100 µg/mL, LOD < 0.05 µg/mL, and recovery rates of 95–105% in spiked biological samples.

Q. Q2: How can researchers ensure the stability of this compound during experimental storage?

Methodological Answer :

- Store the compound in air-tight containers at 2–8°C to prevent oxidation of the sulfino (-SO₂H) group, which is sensitive to humidity and light .

- For long-term storage (>6 months), lyophilize the compound and store under inert gas (e.g., argon). Monitor degradation via periodic HPLC-UV analysis (λ = 254 nm) .

Advanced Research Questions

Q. Q3: What strategies can resolve contradictions in reported reactivity data for sulfinobenzoic acid derivatives?

Methodological Answer :

- Conduct systematic meta-analyses using tailored search strings (e.g., "(sulfinobenzoic acid OR sulfosalicylic acid) AND (reactivity OR kinetics)") across PubMed, Scopus, and CAS SciFinder to identify methodological inconsistencies .

- Perform controlled replication studies under standardized conditions (pH 7.4, 25°C) to isolate variables like solvent polarity (e.g., water vs. DMSO) that may affect reaction outcomes .

Q. Q4: How can researchers design experiments to study the interaction of this compound with biomolecules?

Methodological Answer :

- Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry with proteins like serum albumin. Optimize buffer conditions (e.g., 20 mM phosphate, pH 7.0) to minimize non-specific interactions .

- Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding sites. Validate with NMR spectroscopy by monitoring chemical shift perturbations in ¹H-¹³C HSQC spectra .

Key Considerations for Experimental Design

- Contradiction Management : When conflicting data arise (e.g., variable stability in aqueous vs. organic solvents), use accelerated stability testing (40°C/75% RH for 3 months) to model degradation pathways .

- Advanced Characterization : Combine X-ray crystallography for structural elucidation with DFT calculations (B3LYP/6-311+G(d,p)) to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.